RJR-2403 hemioxalate, also known as Rivanicline hemioxalate or (E)-Metanicotine hemioxalate, is a compound recognized for its role as a neuronal nicotinic acetylcholine receptor agonist. It exhibits high selectivity for the α4β2 subtype of nicotinic receptors, which are implicated in various neurological processes. The compound has garnered attention for its potential therapeutic applications in neurodegenerative diseases and cognitive enhancement.
RJR-2403 hemioxalate is classified as a neuronal nicotinic receptor agonist. Its selectivity profile shows a binding affinity (Ki value) of approximately 26 nM for the α4β2 subtype, while demonstrating significantly lower affinity for the α7 subtype, with a Ki value of around 36,000 nM . This selectivity is crucial for minimizing side effects associated with non-selective activation of nicotinic receptors.
The synthesis of RJR-2403 hemioxalate typically involves multi-step organic reactions that include the formation of key intermediates. While specific synthetic routes can vary, they generally encompass:
RJR-2403 hemioxalate possesses a complex molecular structure characterized by a pyridine ring substituted with various functional groups. The molecular formula is CHNO (for the hemioxalate form). Key structural features include:
The three-dimensional conformation plays a significant role in its binding affinity and selectivity towards nicotinic receptors .
RJR-2403 hemioxalate participates in various chemical reactions typical of nicotinic receptor agonists, including:
The mechanism of action for RJR-2403 hemioxalate primarily involves:
RJR-2403 hemioxalate exhibits several notable physical and chemical properties:
These properties are essential for its application in research settings where precise dosing and stability are required .
RJR-2403 hemioxalate has several significant applications in scientific research:
RJR-2403 hemioxalate, systematically named (E)-N-methyl-4-(3-pyridinyl)-3-butene-1-amine hemioxalate, belongs to the class of nicotinic acetylcholine receptor agonists. It is alternatively designated as Rivanicline hemioxalate or (E)-Metanicotine hemioxalate in pharmacological literature [1] [7]. The compound features a trans-configuration crotonic chain (‑CH=CH‑) linking the pyridine ring to the methylaminoalkyl group, a critical determinant of its bioactivity. Its molecular formula is C₁₁H₁₅N₂O₂, with a molecular weight of 207.23 g/mol [1] [9]. The hemioxalate salt (a 2:1 base-to-acid ratio) enhances stability and solubility for research applications, distinct from the oxalate salt (C₁₂H₁₆N₂O₄, MW 252.27 g/mol) used in some studies [4] [8].
Table 1: Nomenclature and Structural Properties
Property | Value/Description |
---|---|
IUPAC Name | (E)-N-methyl-4-(pyridin-3-yl)but-3-en-1-amine hemioxalate |
Synonyms | Rivanicline hemioxalate; (E)-Metanicotine hemioxalate |
Molecular Formula | C₁₁H₁₅N₂O₂ |
Molecular Weight | 207.23 g/mol |
Salt Form Rationale | Improved solubility and stability for experimental use |
Key Structural Features | Trans-crotonic linker; pyridine ring; tertiary amine |
RJR-2403 emerged from targeted efforts in the 1990s to develop CNS-selective nicotinic agonists with reduced peripheral side effects. Pioneering work by researchers at R.J. Reynolds (now part of Reynolds American) focused on modifying nicotine’s structure to enhance α4β2 receptor specificity while minimizing ganglionic and neuromuscular activity [3] [10]. Key studies in 1996 demonstrated its in vitro selectivity (α4β2 Ki = 26 nM vs. α7 Ki = 3.6–36 µM), which represented a >1,000-fold selectivity for the α4β2 subtype over α7 receptors [1] [4]. This breakthrough addressed a major limitation of earlier nicotinic agonists like nicotine or cytisine, which interacted promiscuously with multiple receptor subtypes, leading to adverse effects [10]. In vivo characterization soon followed, confirming RJR-2403’s ability to enhance cognitive function in rodent models with significantly reduced cardiovascular and autonomic toxicity compared to nicotine [10].
Table 2: Historical Development Milestones
Year | Milestone | Significance |
---|---|---|
1996 | First in vitro characterization published | Established α4β2 selectivity (Ki = 26 nM) [1] |
1996 | In vivo cognitive studies in rodents | Demonstrated memory enhancement with reduced peripheral effects [10] |
1999 | Antinociceptive profiling | Confirmed CNS-mediated analgesia [4] |
2000s | Exploration in neuroinflammatory models | Investigated IL-8 suppression in mucosal inflammation [10] |
The therapeutic targeting of α4β2 nAChRs stems from their critical role in cognitive processes, including attention, learning, and memory. These receptors are densely expressed in the thalamus, cortex, and hippocampus—regions integral to higher-order brain functions [3] [4]. Degeneration of cholinergic pathways in these areas is a hallmark of Alzheimer’s disease and other cognitive disorders, making α4β2 agonists promising candidates for therapeutic intervention [4].
RJR-2403’s pharmacological profile addresses key challenges in nAChR targeting:
Table 3: Receptor Selectivity and Functional Effects
Parameter | RJR-2403 Hemioxalate | Nicotine |
---|---|---|
α4β2 nAChR Ki | 26 nM [1] | 1–2 nM |
α7 nAChR Ki | 3.6 µM [1] | 100–500 nM |
α4β2 Functional EC₅₀ (rat) | 732 nM [3] | 591 nM [3] |
Cognitive Enhancement (ED₅₀) | 0.5–1.0 mg/kg [10] | 0.05–0.1 mg/kg |
Cardiovascular Effects | Minimal at cognitive doses [10] | Significant (↑BP, ↑HR) |
The mechanistic rationale for RJR-2403 is further underscored by its ability to induce receptor upregulation—chronic exposure (10 µM) increases high-affinity nAChR density in M10 cells, mimicking nicotine’s effects while exhibiting a safer profile [1]. This combination of target engagement specificity and functional CNS selectivity solidifies its utility as a research tool for dissecting cholinergic contributions to cognition and neuropsychiatric disorders.
CAS No.: 1256-86-6
CAS No.: 481-34-5
CAS No.: 107419-07-8
CAS No.: 5042-08-0
CAS No.: